1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine

Description

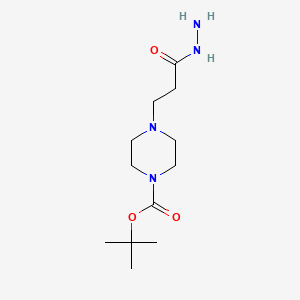

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-hydrazinyl-3-oxopropyl substituent at the 4-position.

Properties

Molecular Formula |

C12H24N4O3 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydrazinyl-3-oxopropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)5-4-10(17)14-13/h4-9,13H2,1-3H3,(H,14,17) |

InChI Key |

MBYNEXTUNOZKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperazine.

Introduction of Hydrazinyl-Oxopropyl Group: The protected piperazine is then reacted with a suitable hydrazine derivative and an oxopropyl group under controlled conditions to form the desired compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxopropyl group can be reduced to form alcohol derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine has shown potential in several areas of medicinal chemistry:

Antitumor Activity

Preliminary studies indicate that compounds containing hydrazinyl groups can exhibit antitumor properties. The interaction of this compound with specific cancer cell lines has been investigated, revealing its potential to inhibit cell proliferation and induce apoptosis. For instance, research has shown that similar piperazine derivatives can inhibit the growth of breast cancer cell lines through mechanisms involving tubulin polymerization inhibition and apoptosis induction .

Antimicrobial Properties

Hydrazinyl compounds are known for their antimicrobial activities. In vitro studies suggest that this compound may possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. This is particularly relevant for developing new antimicrobial agents in response to rising antibiotic resistance .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps, which may include:

- Formation of the Piperazine Core : The initial step involves the synthesis of the piperazine ring.

- Introduction of the Boc Group : The tert-butoxycarbonyl protecting group is added to one nitrogen atom.

- Hydrazinyl Group Attachment : The hydrazinyl moiety is introduced at the fourth position through appropriate coupling reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for evaluating its pharmacological potential. Interaction studies have focused on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : Investigations into how this compound interacts with receptors can provide insights into its therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of similar compounds:

- Anticancer Studies : Research on related piperazine derivatives has demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting a promising avenue for further exploration with this compound .

- Antimicrobial Efficacy : Investigations into other hydrazine-containing compounds have shown effectiveness against bacterial strains, indicating that similar mechanisms may be present in this compound .

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The oxopropyl group can interact with various receptors and signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine with analogous compounds:

Key Observations :

Metabolic Stability and Clearance

Piperazines are often metabolic hotspots. highlights that piperazine rings undergo deethylation or oxidation (e.g., N-oxide formation) . The hydrazinyl group in the target compound may alter metabolic pathways:

Solubility and pKa Trends

correlates piperazine spacer length and pKa with solubility:

- Spacer Effects : Ethylene/methylene spacers between piperazine and aromatic cores improve solubility (80+ μM). The hydrazinyl-oxopropyl group’s propyl spacer may reduce solubility compared to shorter spacers but enhance it relative to direct aryl attachments (e.g., 20 μM solubility for N-phenylpiperazinyl derivatives) .

- pKa Modulation : Piperazine nitrogens in the target compound likely have pKa values ~6–7 (similar to ethylene-spacer analogues), favoring ionization at physiological pH and enhancing water solubility .

Biological Activity

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with a Boc (tert-butyloxycarbonyl) protecting group and a hydrazine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interactions with specific biological targets, particularly enzymes and receptors involved in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Notably, it has been shown to exhibit inhibitory effects on several key enzymes involved in cellular signaling pathways. The compound's hydrazine group is essential for its reactivity, allowing it to form covalent bonds with target proteins.

Biological Activities

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including:

- Antimicrobial Activity : Preliminary assessments indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on A549 lung cancer cells | Significant reduction in cell viability at concentrations above 10 µM |

| Study 2 | Enzyme inhibition assays | IC50 values for AChE and BChE were recorded at 46.42 µM and 157.31 µM respectively |

| Study 3 | Antimicrobial susceptibility tests | Effective against S. aureus and E. coli with zones of inhibition ranging from 9 mm to 12 mm |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Covalent Modification : The hydrazine group facilitates covalent binding to target proteins, altering their function.

- Signal Transduction Pathways : By inhibiting specific kinases, the compound may disrupt critical signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.